molecular formula C10H20O4 B12669270 Ethyl (4-ethoxybutoxy)acetate CAS No. 3938-92-9

Ethyl (4-ethoxybutoxy)acetate

Cat. No.: B12669270
CAS No.: 3938-92-9
M. Wt: 204.26 g/mol
InChI Key: NCIOMUMYOHMWLR-UHFFFAOYSA-N
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Description

Ethyl (4-ethoxybutoxy)acetate is an organic compound belonging to the ester family. Esters are widely known for their pleasant odors and are often used in fragrances and flavorings. This particular compound is characterized by its unique structure, which includes an ethyl group, an ethoxybutoxy group, and an acetate group. It is commonly used as a solvent in various industrial applications due to its effective solvency properties.

Properties

CAS No.

3938-92-9

Molecular Formula

C10H20O4

Molecular Weight

204.26 g/mol

IUPAC Name

ethyl 2-(4-ethoxybutoxy)acetate

InChI

InChI=1S/C10H20O4/c1-3-12-7-5-6-8-13-9-10(11)14-4-2/h3-9H2,1-2H3

InChI Key

NCIOMUMYOHMWLR-UHFFFAOYSA-N

Canonical SMILES

CCOCCCCOCC(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (4-ethoxybutoxy)acetate can be synthesized through the esterification reaction between acetic acid and 4-ethoxybutanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester. The general reaction scheme is as follows:

CH3COOH+CH3CH2CH2CH2OCH2CH2OHCH3COOCH2CH2CH2CH2OCH2CH2CH3+H2O\text{CH}_3\text{COOH} + \text{CH}_3\text{CH}_2\text{CH}_2\text{CH}_2\text{OCH}_2\text{CH}_2\text{OH} \rightarrow \text{CH}_3\text{COOCH}_2\text{CH}_2\text{CH}_2\text{CH}_2\text{OCH}_2\text{CH}_2\text{CH}_3 + \text{H}_2\text{O} CH3​COOH+CH3​CH2​CH2​CH2​OCH2​CH2​OH→CH3​COOCH2​CH2​CH2​CH2​OCH2​CH2​CH3​+H2​O

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous processes such as reactive distillation. This method integrates the reaction and separation steps, enhancing the efficiency and yield of the ester. The process typically involves the use of a distillation column where the reactants are fed, and the ester is continuously removed as it forms, preventing the reverse reaction and driving the equilibrium towards the product side.

Chemical Reactions Analysis

Types of Reactions

Ethyl (4-ethoxybutoxy)acetate, like other esters, undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to acetic acid and 4-ethoxybutanol.

    Reduction: Esters can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a different ester.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

Major Products

    Hydrolysis: Acetic acid and 4-ethoxybutanol.

    Reduction: Ethanol and 4-ethoxybutanol.

    Transesterification: A different ester and an alcohol.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis:
Ethyl (4-ethoxybutoxy)acetate serves as a solvent in various organic synthesis reactions. Its ability to dissolve a wide range of organic compounds makes it ideal for conducting reactions that require specific solvation conditions.

2. Analytical Chemistry:
In analytical chemistry, this compound is utilized for sample preparation and as a solvent in chromatographic techniques. Its stability and low volatility make it suitable for high-performance liquid chromatography (HPLC) applications.

3. Biological Applications:
The compound is employed in preparing biological samples for analysis, particularly in pharmacological studies where solubility of active ingredients is crucial. It aids in formulating drug compounds for better bioavailability.

4. Industrial Uses:
this compound finds applications in the production of coatings, adhesives, and inks due to its excellent solvency properties. It helps improve the performance characteristics of these products by enhancing their adhesion and drying times.

Case Studies

Several studies have highlighted the practical applications of this compound:

Case Study 1: Solvent Efficacy in Organic Reactions
A study demonstrated that using this compound as a solvent significantly improved the yield of a multi-step organic synthesis involving alkylation reactions. The compound's ability to solvate both polar and non-polar reactants was crucial in achieving optimal reaction conditions.

Case Study 2: Drug Formulation Development
In pharmaceutical research, this compound was used to formulate a novel drug delivery system that enhanced the solubility of poorly soluble drugs. The study showed that incorporating this ester improved the bioavailability of the active pharmaceutical ingredient (API), leading to better therapeutic outcomes.

Mechanism of Action

The mechanism of action of ethyl (4-ethoxybutoxy)acetate primarily involves its role as a solvent. It interacts with various molecular targets by dissolving other compounds, facilitating chemical reactions, and enhancing the solubility of hydrophobic substances. The pathways involved include the dissolution of solutes and the stabilization of reaction intermediates.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl acetate
  • Butyl acetate
  • Methyl butyrate

Comparison

Ethyl (4-ethoxybutoxy)acetate is unique due to its longer and more complex alkoxy chain compared to simpler esters like ethyl acetate and butyl acetate. This structural difference imparts distinct solvency properties, making it suitable for specific industrial applications where other esters may not be as effective.

Biological Activity

Ethyl (4-ethoxybutoxy)acetate, a compound belonging to the ester class, has garnered attention for its potential biological activities, particularly in antimicrobial and cytotoxic applications. This article synthesizes findings from various studies to elucidate the biological activity of this compound, focusing on its antimicrobial properties, cytotoxic effects, and metabolic interactions.

This compound is structurally characterized by the presence of an ethyl acetate backbone with a 4-ethoxybutoxy substituent. This structural configuration is significant as it influences the compound's solubility, permeability, and interaction with biological membranes.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of ethyl acetate derivatives, including this compound. The following table summarizes key findings regarding its antimicrobial efficacy:

Microorganism Inhibition Zone (mm) Reference
Staphylococcus aureus16 - 26
Escherichia coli17 - 35
Candida albicansSignificant inhibition

The extracts of Streptomyces sp. CRB46, which contain ethyl acetate, demonstrated significant inhibition against various pathogens, suggesting that this compound may possess similar bioactive properties. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.

Cytotoxicity Studies

Cytotoxicity assessments have indicated that this compound exhibits selective toxicity towards certain cell lines. In vitro studies using human lymphocytes revealed that the compound inhibited DNA synthesis without causing immediate cell death. The following points summarize key findings:

  • DNA Synthesis Inhibition : Ethyl acetate inhibited [^3H]thymidine uptake in lymphocyte cultures, suggesting a potential interference with DNA replication processes .
  • Cell Viability : Despite the inhibition of DNA synthesis, cell viability remained unaffected at specific concentrations (10^-2 to 10^-4 M), indicating a non-lethal cytotoxic effect .
  • Toxicity Correlation : A study correlated the cytotoxic effects with ocular irritancy values, reinforcing the need for caution in applications involving human exposure .

Metabolic Interactions

Research has also explored the metabolic interactions of this compound. One study reported alterations in enzymatic activities in rat models following exposure to ethyl acetate:

  • Increased Glycolysis : Elevated levels of pyruvic and lactic acids were observed in the blood and liver, indicating enhanced glycolytic activity .
  • Enzymatic Activity Changes : The activity of glucose-6-phosphatase decreased while lactic dehydrogenase activity increased, suggesting metabolic shifts that could affect energy production pathways .

Case Studies and Applications

Case studies involving formulations containing ethyl acetate derivatives highlight their utility in various applications:

  • Cosmetic Products : Ethyl acetate has been employed in cosmetic formulations for its solvent properties while exhibiting antimicrobial activity against undesirable microorganisms like Staphylococcus aureus and E. coli .
  • Pharmaceuticals : The potential for this compound as a bioactive agent in drug formulations is being explored due to its antimicrobial properties and low toxicity profile.

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